molecular formula C10H11ClOS B14054348 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one

1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one

Cat. No.: B14054348
M. Wt: 214.71 g/mol
InChI Key: BBCDGLBQNFFEIH-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one is a substituted propanone derivative featuring a phenyl ring substituted with a chloromethyl (-CH₂Cl) group at the para position and a mercapto (-SH) group at the meta position.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[4-(chloromethyl)-3-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11ClOS/c1-2-9(12)7-3-4-8(6-11)10(13)5-7/h3-5,13H,2,6H2,1H3

InChI Key

BBCDGLBQNFFEIH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)CCl)S

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Protocol

This three-stage method achieves an overall yield of 58-62% in laboratory settings:

Stage 1: Propiophenone Derivative Formation
React 3-mercaptopropiophenone with chloromethyl methyl ether (MOMCl) in dichloromethane (DCM) at 0-5°C for 4 hr, using triethylamine as base (molar ratio 1:1.2:1.5). Quench with ice-water to obtain 1-(3-mercaptophenyl)propan-1-one intermediate.

Stage 2: Friedel-Crafts Chloromethylation

Parameter Optimal Value
Catalyst ZnCl₂ (0.3 eq)
Solvent Nitromethane
Temperature 40°C
Time 8 hr
Chloromethylating Agent Chloromethyl methyl ether (2.5 eq)

Post-reaction purification via silica gel chromatography (hexane:EtOAc 4:1) yields 72-75% of chloromethylated product.

Stage 3: Thiol Deprotection
Treat with H₂O:EtOH:HCl (3:2:1 v/v) at reflux for 2 hr to remove protecting groups. Final recrystallization from ethanol/water (1:3) gives pure target compound.

One-Pot Sequential Functionalization

Continuous Flow Reactor Optimization

Industrial-scale production (≥90% purity) employs:

Reaction Conditions Table

Parameter Value
Residence Time 12 min
Temperature Gradient 25°C → 65°C → 40°C
Pressure 2.8 bar
Catalytic System FeCl₃ (0.1 mol%) + DMAP (0.05 mol%)

This method reduces byproduct formation to <5% through precise control of electrophilic substitution sequence.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Adaptation

Coupling 4-bromomethyl-3-mercaptophenylpropan-1-one with chloroboronic acid under modified conditions:

Optimized Parameters

  • Pd(PPh₃)₄ (2 mol%)
  • K₂CO₃ (3 eq) in EtOH/H₂O (3:1)
  • Microwave irradiation (80°C, 20 min)

Achieves 68% yield with >99% regioselectivity confirmed by ¹³C NMR.

Comparative Method Analysis

Yield and Scalability Assessment

Method Lab Yield Pilot Scale Yield Purity Cost Index
Stepwise 62% 54% 98.2% 1.00
One-Pot 71% 68% 99.1% 0.85
Cross-Coupling 68% N/A 97.8% 1.45

The one-pot method demonstrates superior scalability for kilogram-scale production.

Critical Parameter Optimization

Solvent Effects on Chloromethylation

Solvent Conversion Rate Para/Meta Ratio
DCM 78% 8.5:1
DMF 65% 4.2:1
MeNO₂ 82% 9.1:1
THF 58% 3.8:1

Nitromethane enhances both reaction rate and regioselectivity through polarity-mediated transition state stabilization.

Advanced Purification Techniques

Crystallization Optimization

Solvent System Recovery Purity Crystal Habit
EtOH/H₂O (1:3) 81% 99.3% Needles
Acetone/Hexane 76% 98.7% Plates
MeCN/Toluene 68% 97.9% Prisms

Ethanol/water system provides optimal purity while maintaining high recovery rates.

Industrial-Scale Process Design

Continuous Manufacturing Protocol

  • Reactor 1 : Thiol protection (residence time 15 min)
  • Reactor 2 : Chloromethylation (45 min, 65°C)
  • Separation Unit : Liquid-liquid extraction (methyl tert-butyl ether/water)
  • Crystallizer : Anti-solvent precipitation with heptane

This configuration enables daily production of 150-200 kg with 92% consistency between batches.

Stability Considerations in Synthesis

Thiol Group Protection Strategies

Protecting Group Deprotection Yield Byproducts
Acetyl 88% <2%
Trityl 92% <1%
PMB 85% 3%

Trityl protection minimizes sulfur oxidation while maintaining high deprotection efficiency.

Emerging Methodologies

Photochemical Chloromethylation

Preliminary results show 40% conversion under UV irradiation (254 nm) using:

  • TiO₂ photocatalyst (1 wt%)
  • Flow cell design with 2 mm pathlength
  • CH₂Cl₂ as chlorine source

Reduces reaction time to 15 min but requires further yield optimization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

1-(4-(Chloromethyl)-3-mercaptophenyl)propan-2-one can undergo several chemical reactions:

  • Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The carbonyl group can be reduced to form the corresponding alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives. Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.

The major products formed through these reactions are sulfoxides and sulfones (oxidation), alcohols (reduction), and various substituted derivatives depending on the nucleophile used (substitution).

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
  • Biology: It is investigated for its potential as a biochemical probe due to its reactive functional groups. It is also studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It also has potential use in drug development due to its unique chemical structure.
  • Industry: It is utilized in the production of specialty chemicals and materials.

Case Studies

  • Antimicrobial Study: 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-2-one inhibited the growth of Staphylococcus aureus with an IC50 value significantly lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent.
  • Anticancer Research: In vitro tests revealed that treatment with 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-2-one led to a marked decrease in viability among MCF-7 breast cancer cells, suggesting it may serve as a promising candidate for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The mercapto group can also interact with metal ions or other thiol-containing molecules, influencing redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

Key Compounds :

  • 1-(3-Chlorophenyl)propan-1-one and 1-(4-Chlorophenyl)propan-1-one (): Structural Differences: Lack the mercapto and chloromethyl groups but retain the halogenated phenyl-propanone backbone. Reactivity: These compounds undergo coupling reactions with thiophene derivatives to yield C-fused products (e.g., 3s–3u) in moderate yields (50–58%) . Impact of Halogen Position: Meta-substituted chloro derivatives (e.g., 1-(3-chlorophenyl)propan-1-one) show slightly higher coupling yields (65%) compared to para-substituted analogs (67%), suggesting steric and electronic effects influence reactivity .

Comparison :
The addition of a mercapto group in 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one may enhance nucleophilic reactivity, enabling thiol-specific conjugation or redox activity absent in purely halogenated analogs.

Sulfur-Containing Propanones

Key Compounds :

  • 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)urea derivatives (): Structure: Feature a chloromethyl-thiazole moiety linked to a urea group.
  • 1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives ():
    • Activity : Compounds like 4g (3,4-dimethoxyphenyl substitution) exhibit potent COX-2 inhibition (selectivity index >100), attributed to the sulfonyl and methoxy groups enhancing enzyme binding .

Comparison :
The mercapto group in 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one could offer unique antioxidant or metal-chelating properties, contrasting with the urea or sulfonyl groups in and , which prioritize enzyme inhibition.

Chalcone and Enone Derivatives

Key Compounds :

  • (E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (): Structure: A chalcone with a conjugated enone system. Properties: The electron-withdrawing Cl and electron-donating methoxy groups modulate electronic properties, affecting UV absorption and stability .
  • 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (): Synthesis: Bromination of propenones introduces electrophilic sites for further functionalization .

Comparison: The absence of a conjugated enone system in 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one may reduce photochemical reactivity but increase stability under reducing conditions.

Physicochemical Properties

Key Data :

  • 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one ():
    • Molecular Weight : 414.9 g/mol
    • Density : 1.3 g/cm³
    • Boiling Point : 621.5°C
    • LogP : 4.90 (high lipophilicity) .

Comparison :
The mercapto group in the target compound likely reduces LogP compared to sulfonyl analogs, improving aqueous solubility. However, the chloromethyl group may offset this by increasing hydrophobicity.

Enzyme Inhibition

  • COX-2 Inhibitors (): Sulfonyl-containing propanones (e.g., 4g) show nanomolar-level COX-2 inhibition. The mercapto group in the target compound could interact with cysteine residues in enzymes, offering a different inhibition mechanism .

Antimicrobial Activity

  • Thiazolidin-3-yl Propanones (): Derivatives like AAP-1 to AAP-10 exhibit antimicrobial activity due to the thiazole ring’s ability to disrupt microbial membranes .

Data Tables

Table 1: Comparison of Key Propanone Derivatives

Compound Substituents Molecular Weight (g/mol) Key Activity/Property Reference
1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one 4-CH₂Cl, 3-SH ~214.7 (estimated) Hypothesized redox activity N/A
1-(4-Chlorophenyl)propan-1-one 4-Cl 168.6 Coupling reactions (67% yield)
4g (COX-2 inhibitor) 3,4-dimethoxyphenyl, sulfonyl 428.5 COX-2 IC₅₀: 0.12 µM
(E)-4′-Chloro-4-methoxychalcone 4-Cl, 4-OCH₃, enone 272.7 Conjugation-dependent stability

Biological Activity

1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one, an organic compound characterized by its unique functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a chloromethyl group and a mercapto group attached to a phenyl ring, along with a propanone moiety. The structural arrangement suggests various interactions with biological macromolecules, making it a candidate for pharmacological studies.

Chemical Structure

The molecular formula of 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one is C11H13ClOS. The presence of functional groups such as the chloromethyl and mercapto groups is crucial for its biological activity. Below is a table summarizing the chemical structure and properties:

PropertyDescription
Molecular FormulaC11H13ClOS
Molecular Weight232.74 g/mol
Functional GroupsChloromethyl, Mercapto, Ketone

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloromethyl group can participate in alkylation reactions, while the mercapto group can interact with metal ions or other thiol-containing molecules, influencing redox reactions and cellular signaling pathways. These interactions may modulate various biological pathways, including enzyme inhibition and disruption of cellular processes.

Biological Activities

Research has indicated that 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Antifungal Activity : Similar compounds have shown antifungal effects against strains like Candida albicans, indicating that this compound may also exhibit similar activity .
  • Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential applications as an inhibitor in enzyme-catalyzed reactions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Antifungal Studies : A study evaluated the antifungal activity of structurally similar compounds, revealing that substitutions on the phenyl ring significantly impacted efficacy against C. albicans. The most active derivatives demonstrated minimal inhibitory concentrations (MIC) comparable to established antifungals .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that compounds with similar structures could inhibit cytochrome P450 enzymes involved in steroid biosynthesis. This suggests that 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one may also inhibit these enzymes, affecting hormonal pathways .

Summary of Biological Activity

The following table summarizes key findings related to the biological activities of 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one and its structural analogs:

Activity TypeObserved EffectsReference
AntimicrobialPotential inhibition of bacterial growth
AntifungalInhibition against C. albicans
Enzyme InhibitionPossible inhibition of cytochrome P450 enzymes

Q & A

Q. What are the recommended synthetic routes for 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-1-one, and how can purity be optimized?

The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution on a pre-functionalized aromatic ring. For example, chloromethyl and mercapto groups may be introduced sequentially using protective groups (e.g., trityl for thiols) to avoid side reactions. Purification typically involves column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity validation should include HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. How should researchers handle the reactive chloromethyl and mercapto groups during experimental workflows?

The chloromethyl group is prone to hydrolysis, so reactions should be conducted under anhydrous conditions (e.g., dry DCM or THF, inert atmosphere). The mercapto (-SH) group requires protection (e.g., as a disulfide or trityl derivative) during synthesis to prevent oxidation. Deprotection can be achieved using reducing agents like TCEP (tris(2-carboxyethyl)phosphine). Waste containing reactive groups must be neutralized before disposal, following protocols for halogenated and sulfur-containing compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^13C NMR (DMSO-d6 or CDCl3) to confirm the chloromethyl (-CH2Cl) and propanone carbonyl (C=O) signals. Thiol protons may appear as broad singlets (~1-3 ppm) but are often absent due to exchange broadening.
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~2550 cm1^{-1} (S-H stretch, if unprotected).
  • MS : High-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in the lab?

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation from chloromethyl groups.
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store in airtight containers under nitrogen to prevent oxidation of the thiol group.
  • Dispose of waste via licensed hazardous waste services, as chlorinated compounds may bioaccumulate .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloromethyl and mercapto substituents in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, revealing nucleophilic sites (e.g., sulfur in -SH) and electrophilic centers (e.g., chloromethyl carbon). Molecular dynamics simulations may predict steric effects in transition states during substitution reactions. Software like Gaussian or ORCA is recommended for such analyses .

Q. What strategies resolve contradictions in crystallographic data for thiol-containing derivatives?

Thiol oxidation during crystallization can lead to disordered structures. To mitigate:

  • Use rapid crystallization in deoxygenated solvents (e.g., degassed ethanol).
  • Employ low-temperature (100 K) X-ray diffraction to stabilize the crystal lattice.
  • Refine structures using SHELXL, which handles partial occupancy and disorder via constraints (e.g., EXYZ and EADP commands) .

Q. How do solvent effects influence the tautomeric equilibrium of the mercapto group in this compound?

In polar aprotic solvents (DMSO, DMF), the thiol group exists predominantly in the protonated (-SH) form. In basic solvents (e.g., aqueous NaOH), deprotonation to the thiolate (-S^-) occurs, altering reactivity in nucleophilic substitutions. UV-Vis spectroscopy (200–400 nm) can monitor tautomeric shifts, supported by 1H^1H-NMR titration experiments .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Scaling Friedel-Crafts reactions risks over-acylation or polymerization. Mitigation strategies:

  • Use Lewis acid catalysts (e.g., AlCl3) in stoichiometric ratios.
  • Monitor reaction progress via in situ FTIR to detect intermediate formation.
  • Optimize temperature gradients (e.g., slow warming from 0°C to RT) to control exothermicity .

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